molecular formula C9H18Si B14442354 Silane, (1-ethynylbutyl)trimethyl- CAS No. 74289-55-7

Silane, (1-ethynylbutyl)trimethyl-

Cat. No.: B14442354
CAS No.: 74289-55-7
M. Wt: 154.32 g/mol
InChI Key: SPEVRZCAMFHENZ-UHFFFAOYSA-N
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Description

"Silane, (1-ethynylbutyl)trimethyl-" is a silicon-based organometallic compound characterized by a trimethylsilane group attached to a 1-ethynylbutyl chain. This structure combines the hydrophobicity and stability of the silane moiety with the reactivity of the ethynyl (alkyne) functional group. Such compounds are often utilized in cross-coupling reactions, surface modification, and polymer chemistry due to their ability to form covalent bonds with organic and inorganic substrates.

Properties

CAS No.

74289-55-7

Molecular Formula

C9H18Si

Molecular Weight

154.32 g/mol

IUPAC Name

hex-1-yn-3-yl(trimethyl)silane

InChI

InChI=1S/C9H18Si/c1-6-8-9(7-2)10(3,4)5/h2,9H,6,8H2,1,3-5H3

InChI Key

SPEVRZCAMFHENZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1-ethynylbutyl)trimethyl- typically involves the reaction of (1-ethynylbutyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of Silane, (1-ethynylbutyl)trimethyl- can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for recycling unreacted starting materials and by-products to improve efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Silane, (1-ethynylbutyl)trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols. Substitution reactions can lead to a variety of organosilicon compounds .

Scientific Research Applications

Silane, (1-ethynylbutyl)trimethyl- has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biomaterials.

    Industry: It is used in the production of silicone-based products, including sealants, adhesives, and coatings .

Mechanism of Action

The mechanism by which Silane, (1-ethynylbutyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. This property makes the compound useful in reactions that require the stabilization of carbocations or the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Silane, (1-ethynylbutyl)trimethyl-" with structurally or functionally related silanes and organometallic compounds:

Compound Name CAS No. Key Functional Groups Applications Key Differences
Silane, (1-ethynylbutyl)trimethyl- Not Available Ethynyl, trimethylsilane Hypothesized: Cross-coupling, polymer synthesis, surface modification Lacks boron-containing groups; simpler alkyne structure compared to analogs
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane 159087-46-4 Ethynyl, dioxaborolane, trimethylsilane Suzuki-Miyaura coupling, boron-mediated polymer synthesis Incorporates a boronate ester for enhanced reactivity in cross-coupling
Triethoxy silane Not Listed Ethoxy, silane Adhesion promotion in coatings, glass surface modification Ethoxy groups increase hydrophilicity; lacks ethynyl reactivity
Silane-PEG-N3 Not Provided Azide, PEG, silane Bioconjugation, drug delivery, bioimaging Azide-PEG chain enables click chemistry; silane anchors to inorganic surfaces
Trimethyl(naphthalen-1-yl)plumbane 61589-89-7 Trimethylplumbane, naphthyl Lead-based organometallic research (limited due to toxicity) Lead (Pb) center instead of silicon; higher toxicity and environmental concern

Key Observations:

Reactivity : The ethynyl group in "Silane, (1-ethynylbutyl)trimethyl-" enables alkyne-specific reactions (e.g., Huisgen cycloaddition), while Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane combines alkyne and boronate reactivity for Suzuki-Miyaura coupling.

Stability: Trimethylsilane derivatives generally exhibit greater hydrolytic stability compared to triethoxy silanes, which hydrolyze readily to form silanol groups.

Applications : Unlike Silane-PEG-N3 , which is tailored for biomedical applications via azide-alkyne click chemistry, "Silane, (1-ethynylbutyl)trimethyl-" is more likely to serve in materials science or catalysis.

Toxicity : Lead-containing analogs like Trimethyl(naphthalen-1-yl)plumbane are restricted in industrial use due to Pb’s neurotoxicity, whereas silicon-based compounds are generally safer.

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